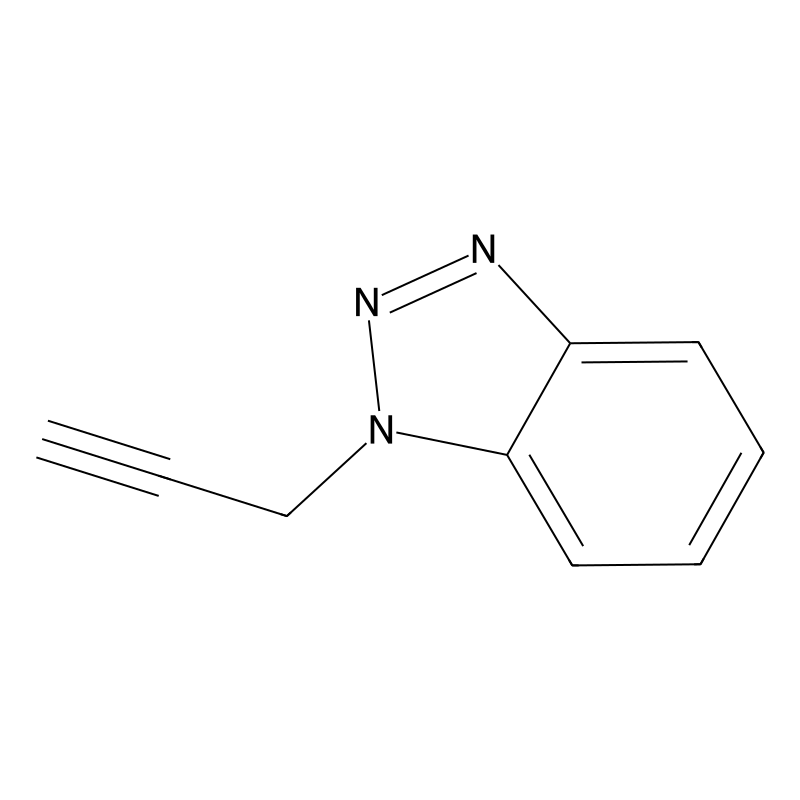1-Propargyl-1H-benzotriazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Propargyl-1H-benzotriazole finds application as a building block in organic synthesis due to the presence of the propargyl group (C≡CH) and the benzotriazole ring. The propargyl group readily participates in various coupling reactions, such as click chemistry and Sonogashira coupling, allowing for the efficient formation of complex molecules. Additionally, the benzotriazole ring acts as a protecting group for the amine functionality, preventing unwanted side reactions while enabling further modifications.
For instance, a study published in the Journal of the American Chemical Society demonstrates the utilization of 1-propargyl-1H-benzotriazole in the synthesis of novel fluorescent probes for bioimaging applications. []
Material Science:
The unique properties of 1-propargyl-1H-benzotriazole make it a valuable material for various applications in material science. The combination of the rigid benzotriazole ring and the reactive propargyl group allows for the design of materials with tailored properties.
For example, research published in ACS Applied Materials & Interfaces explores the use of 1-propargyl-1H-benzotriazole as a crosslinker in the development of new polymeric materials with enhanced thermal stability and mechanical properties. []
1-Propargyl-1H-benzotriazole is an organic compound characterized by its unique structure, which consists of a benzotriazole moiety substituted with a propargyl group. The chemical formula is CHN, and it has a molecular weight of 173.18 g/mol. This compound exhibits significant reactivity due to the presence of both the benzotriazole and propargyl functionalities, making it a valuable intermediate in various
Uniqueness of 1-Propargyl-1H-benzotriazole
What sets 1-propargyl-1H-benzotriazole apart from similar compounds is its dual functionality that combines both propargyl and benzotriazole characteristics. This unique combination allows for diverse reactivity patterns and applications, particularly in medicinal chemistry where it serves as an effective precursor for synthesizing complex biologically active molecules.
Research indicates that 1-propargyl-1H-benzotriazole exhibits biological activity, particularly in antimicrobial applications. Its derivatives have been explored for their potential as antibacterial agents, showcasing efficacy against various bacterial strains through mechanisms that may involve inhibition of bacterial growth or disruption of cellular processes .
The synthesis of 1-propargyl-1H-benzotriazole can be achieved through several methods:
- Direct Substitution: This involves the reaction of benzotriazole with propargyl halides under suitable conditions.
- Cyclization Reactions: Various cyclization strategies can be employed to form the benzotriazole ring while incorporating the propargyl group.
- Gold(I)-Catalyzed Reactions: Recent studies have demonstrated the formation of indoles from 1-propargyl-1H-benzotriazole precursors using Gold(I) catalysis, showcasing an innovative synthetic route .
1-Propargyl-1H-benzotriazole finds applications across multiple fields:
- Pharmaceutical Industry: It is primarily used in drug development, particularly for synthesizing antibacterial compounds.
- Material Science: The compound can be used in the preparation of functional materials due to its reactive nature.
- Organic Synthesis: It serves as a versatile building block in various organic synthesis processes.
Studies exploring the interactions of 1-propargyl-1H-benzotriazole with biological systems have indicated its potential for selective activity against certain enzyme isoforms. For example, research has shown that its derivatives can exhibit stereoselective activity, allowing for discrimination between structurally related enzymes . This selectivity may enhance its therapeutic potential by minimizing side effects associated with broader-spectrum agents.
Several compounds share structural or functional similarities with 1-propargyl-1H-benzotriazole. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylbenzotriazole | Benzotriazole | Exhibits different reactivity patterns due to methyl substitution. |
| 4-Methylbenzotriazole | Benzotriazole | Known for its application in photo
XLogP3 1.5
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








